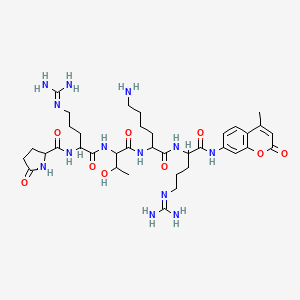
Pyr-Arg-Thr-Lys-Arg-AMC
描述
Pyr-Arg-Thr-Lys-Arg-AMC is a decapeptide that is specifically hydrolyzed by proteases such as trypsin and thrombin . This compound is widely used as a fluorogenic substrate in biochemical assays to measure the activity of proteases and the potency of enzyme inhibitors . The compound’s full name is Pyrroloquinoline quinone-Arginine-Threonine-Lysine-Arginine-7-amino-4-methylcoumarin.
准备方法
The synthesis of Pyr-Arg-Thr-Lys-Arg-AMC involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry . The peptide is built on an aryl-hydrazine resin, and the final product is cleaved from the resin using trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water . The crude peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
Pyr-Arg-Thr-Lys-Arg-AMC undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin . The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin, which can be detected by its fluorescence . Common reagents used in these reactions include the proteases themselves and buffer solutions to maintain the appropriate pH for enzyme activity .
科学研究应用
Pyr-Arg-Thr-Lys-Arg-AMC is extensively used in scientific research for the following applications:
Biochemistry: It is used to measure the activity of proteases and the potency of enzyme inhibitors.
Molecular Biology: The compound is employed in assays to study protease function and regulation.
Medicine: It is used in diagnostic assays to detect protease activity in various diseases.
Industry: This compound is used in the development of pharmaceuticals and enzyme-based products.
作用机制
The mechanism of action of Pyr-Arg-Thr-Lys-Arg-AMC involves its hydrolysis by specific proteases. The proteases recognize the peptide sequence and cleave the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
相似化合物的比较
Pyr-Arg-Thr-Lys-Arg-AMC is unique due to its specific peptide sequence and the fluorophore it releases upon hydrolysis . Similar compounds include other fluorogenic substrates such as Pyr-Arg-Thr-Lys-Arg-7-amino-4-trifluoromethylcoumarin and Pyr-Arg-Thr-Lys-Arg-7-amino-4-chloromethylcoumarin . These compounds differ in the fluorophore they release, which can affect their sensitivity and specificity in assays .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJBAKJWMHKFK-URVADDRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


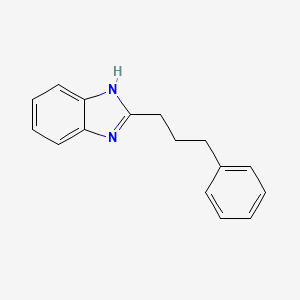
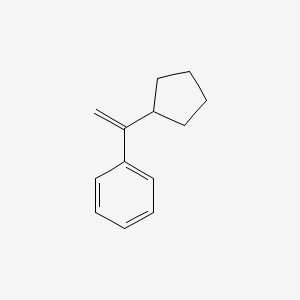
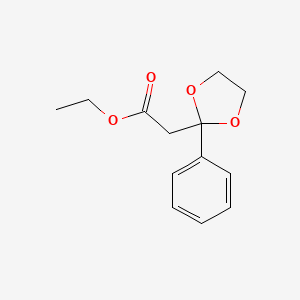
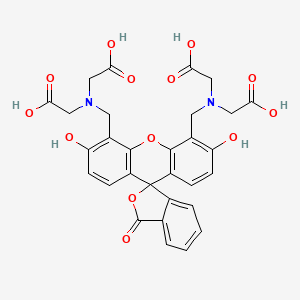
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)
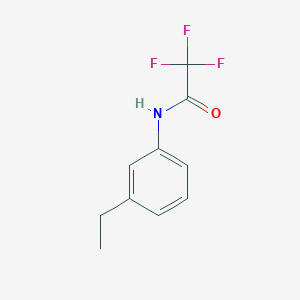
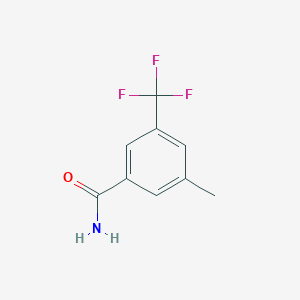

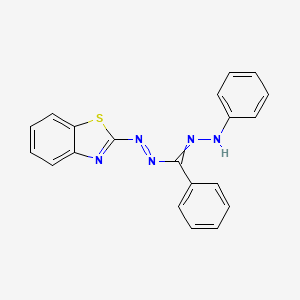
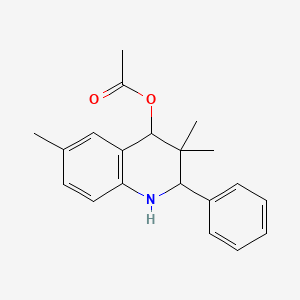
![1-(1-Phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1636944.png)
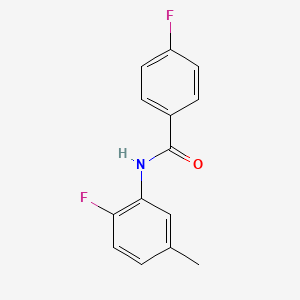
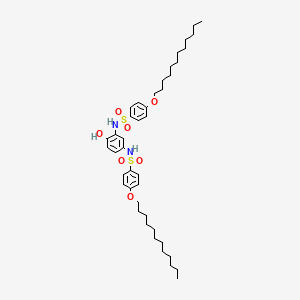
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1636954.png)
